molecular formula C12H9ClFN3O2 B2679441 N-(3-chloro-4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 847761-93-7

N-(3-chloro-4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2679441
CAS RN: 847761-93-7
M. Wt: 281.67
InChI Key: PJQGZUSONZDKLV-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, also known as CFM-2, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of pyridazine derivatives and has been shown to exhibit a wide range of biological activities.

Mechanism of Action

Target of Action

The primary target of N-(3-chloro-4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is a receptor tyrosine kinase of the ErbB family, which also includes Erb2 (HER2), ErbB3 (HER3), and ErbB4 (HER4) .

Mode of Action

N-(3-chloro-4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide acts as a competitive, reversible inhibitor of the EGFR’s tyrosine kinase domain . This interrupts signaling in target cancer cells with mutated and overactive EGFR .

Biochemical Pathways

The compound affects multiple signaling pathways involved in tumor growth and angiogenesis such as the Ras/Raf pathway and the PI3K/Akt pathways . These pathways ultimately lead to the activation of transcription factors such as Jun, Fos, and Myc, as well as cyclin D1, which stimulate cell growth and mitosis .

Pharmacokinetics

It is known that the compound is orally bioavailable

Result of Action

The result of N-(3-chloro-4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide’s action is the inhibition of uncontrolled cell growth and mitosis, which can lead to cancer . By inhibiting the EGFR tyrosine kinase, the compound disrupts the signaling pathways that stimulate cell growth and division .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(3-chloro-4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide. For instance, the presence of chlorine in low molecular weight compounds can affect its biological activity by altering the electrophilicity of carbon in the C-Cl bond

Advantages and Limitations for Lab Experiments

One advantage of N-(3-chloro-4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is that it is relatively easy to synthesize and can be produced in large quantities. This makes it a good candidate for further research and development. However, one limitation of N-(3-chloro-4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is that its exact mechanism of action is not fully understood. This makes it difficult to design experiments to study its effects.

Future Directions

There are several potential future directions for research on N-(3-chloro-4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide. One area of interest is the development of N-(3-chloro-4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide as a potential treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of N-(3-chloro-4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide as a potential anti-tumor agent. Further research is also needed to better understand the mechanism of action of N-(3-chloro-4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide and to identify potential side effects and limitations of its use.
In conclusion, N-(3-chloro-4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a chemical compound that has been widely studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties. N-(3-chloro-4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. While there are still many unanswered questions about N-(3-chloro-4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, its potential therapeutic applications make it a promising area of research for the future.

Synthesis Methods

The synthesis of N-(3-chloro-4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves the reaction of 3-chloro-4-fluoroaniline with ethyl acetoacetate in the presence of sodium ethoxide. The resulting intermediate is then reacted with hydrazine hydrate to yield the final product. The synthesis of N-(3-chloro-4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is relatively straightforward and can be carried out in a laboratory setting with relative ease.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has been studied for its potential therapeutic applications in various areas of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. N-(3-chloro-4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-methyl-6-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFN3O2/c1-17-11(18)5-4-10(16-17)12(19)15-7-2-3-9(14)8(13)6-7/h2-6H,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQGZUSONZDKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

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